molecular formula C20H19ClN2O4S2 B6543108 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060292-96-7

2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543108
CAS No.: 1060292-96-7
M. Wt: 451.0 g/mol
InChI Key: HQZSAWRRZOLBMH-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a structurally complex small molecule characterized by:

  • Core acetamide backbone: The central acetamide group links a substituted phenyl ring to a thiophene-containing moiety.

This compound belongs to a class of sulfonamide derivatives often explored for their pharmacological properties, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-[4-[(5-chloro-2-methoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-27-18-9-6-15(21)12-19(18)29(25,26)23-16-7-4-14(5-8-16)11-20(24)22-13-17-3-2-10-28-17/h2-10,12,23H,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZSAWRRZOLBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Core Structure Substituents Heterocyclic Features Molecular Formula Evidence ID
Target Compound Acetamide-linked phenyl 5-Chloro-2-methoxybenzenesulfonamido, thiophen-2-ylmethyl Thiophene C₂₀H₁₈ClN₂O₄S₂
N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide Acetamide Methyl(thiophen-2-ylmethyl)amino, 5-chloro-2-methoxyphenyl Thiophene C₁₅H₁₇ClN₂O₂S
2-{[5-(4-Chlorophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide Acetamide Imidazole-sulfanyl, 4-chlorophenyl, 2-methoxyethyl Thiophene, imidazole C₂₀H₂₁ClN₃O₂S₂
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide Acetamide Ethyl-(4-methylphenyl)sulfonylamino, 5-chloro-2-methylphenyl None C₁₉H₂₂ClN₂O₃S
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxothiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide Acetamide Thiazolidinone, 5-chloro-2-methoxyphenyl Thiazolidinone C₂₁H₂₁Cl₂N₃O₃S

Key Observations:

Sulfonamide vs. Sulfonyl Groups: The target compound and feature sulfonamide/sulfonyl groups, critical for binding to enzymes like carbonic anhydrase or cyclooxygenase. In contrast, replaces sulfonamide with an imidazole-sulfanyl group, altering electronic properties and steric accessibility. The ethyl-(4-methylphenyl)sulfonylamino group in may enhance metabolic stability compared to the target’s benzenesulfonamido moiety.

Heterocyclic Diversity: Thiophene is a common feature in the target compound and , but adds an imidazole ring, which could modulate solubility and binding specificity.

The 2-methoxyethyl group in increases hydrophilicity, which may improve solubility compared to the target’s thiophen-2-ylmethyl group.

Key Insights:

  • The target compound’s synthesis likely parallels sulfonamide-forming reactions in , but the thiophen-2-ylmethyl group may necessitate milder coupling conditions to preserve heterocyclic integrity.
  • Triazole derivatives in employ EDCI/DMAP for amide bond formation, achieving moderate-to-high yields, suggesting applicability to the target’s acetamide backbone.

Physicochemical and Pharmacokinetic Predictions

  • Lipophilicity (LogP) :
    • The target compound (predicted LogP ~3.5) is less lipophilic than (LogP ~4.2) due to the polar sulfonamide group.
    • ’s imidazole-sulfanyl group may lower LogP (~2.8), enhancing aqueous solubility.
  • Metabolic Stability: Thiophene rings (target, ) are susceptible to CYP450-mediated oxidation, whereas ’s thiazolidinone may resist rapid degradation. The methoxy group in the target compound could reduce oxidative metabolism compared to ’s methyl substituents.

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